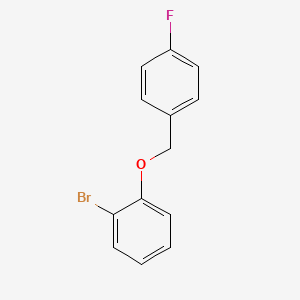1-Bromo-2-((4-fluorobenzyl)oxy)benzene
CAS No.:
Cat. No.: VC13325398
Molecular Formula: C13H10BrFO
Molecular Weight: 281.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H10BrFO |
|---|---|
| Molecular Weight | 281.12 g/mol |
| IUPAC Name | 1-bromo-2-[(4-fluorophenyl)methoxy]benzene |
| Standard InChI | InChI=1S/C13H10BrFO/c14-12-3-1-2-4-13(12)16-9-10-5-7-11(15)8-6-10/h1-8H,9H2 |
| Standard InChI Key | FXJVYYCNLTXKJZ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)OCC2=CC=C(C=C2)F)Br |
| Canonical SMILES | C1=CC=C(C(=C1)OCC2=CC=C(C=C2)F)Br |
Introduction
Chemical Structure and Nomenclature
Structural Elucidation
The compound features a central benzene ring with two substituents:
-
Bromine atom at position 1.
-
4-Fluorobenzyloxy group at position 2, consisting of an ether-linked benzyl moiety with a fluorine atom at the para position .
The IUPAC name, 1-bromo-2-[(4-fluorophenyl)methoxy]benzene, reflects this substitution pattern. Key structural parameters include:
-
Polar surface area (PSA): 9.23 Ų, indicating low polarity .
-
LogP (octanol-water partition coefficient): 4.68, suggesting high lipophilicity and potential bioaccumulation .
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of 1-bromo-2-((4-fluorobenzyl)oxy)benzene likely involves Williamson ether synthesis or nucleophilic aromatic substitution. A plausible pathway, inferred from related compounds , includes:
-
Starting Materials:
-
2-Bromophenol
-
4-Fluorobenzyl bromide
-
-
Reaction Conditions:
-
Base (e.g., KCO) to deprotonate the phenolic hydroxyl.
-
Polar aprotic solvent (e.g., DMF, DCM) at 60–80°C.
-
Reaction time: 12–24 hours.
-
-
Mechanism:
Optimization Challenges
-
Steric Hindrance: Bulky substituents may reduce reaction efficiency.
-
Byproducts: Competing alkylation at oxygen vs. nitrogen (if amines are present) .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 297.58 g/mol | |
| Exact Mass | 295.96 Da | |
| LogP | 4.68 | |
| Polar Surface Area | 9.23 Ų | |
| Vapor Pressure (Predicted) | ~0.1 mmHg at 25°C |
Key Observations:
-
Lipophilicity: High LogP value suggests affinity for lipid membranes, raising bioaccumulation concerns .
-
Volatility: Moderate vapor pressure indicates potential inhalation exposure risks .
Applications in Organic Chemistry
Pharmaceutical Intermediates
Bromo-aryl ethers serve as precursors in Suzuki-Miyaura cross-coupling reactions to construct biaryl scaffolds common in drug candidates . For example:
Agrochemical Development
Fluorine and bromine enhance pesticidal activity by increasing metabolic stability and target binding .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume